molecular formula C15H12BrFN2OS B1437253 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1211182-74-9

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No. B1437253
M. Wt: 367.2 g/mol
InChI Key: HOOOXYWFDAZGGL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a chemical compound with the molecular formula C15H12BrFN2OS . It has a molecular weight of 367.24 . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11FN2OS.BrH/c16-10-5-7-11(8-6-10)17-15-18-13(9-20-15)12-3-1-2-4-14(12)19;/h1-9,19H,(H,17,18);1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of 205-210°C .

Scientific Research Applications

Fluorescence Properties and Relationships

Research by Kammel et al. (2019) focuses on the structure-fluorescence relationships in 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles. This study highlights the fluorescence properties of these compounds in various organic solvents, noting that the presence of a 2′-amino group lowers the fluorescence quantum yields. The study provides valuable insights into the fluorescence behavior of compounds closely related to 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide (Kammel et al., 2019).

Synthesis and Biological Evaluation

Taile, Ingle, and Hatzade (2010) discuss the synthesis of 2-(Substituted Benzylideneamino)-4-(4′-hydroxyphenyl) Thiazoles and their O-Glucosides. Although not directly mentioning the specific compound , the research gives an overview of the methods used for synthesizing similar thiazole derivatives and evaluating their biological activity, offering a context for understanding the potential applications of 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide (Taile, Ingle, & Hatzade, 2010).

Antimicrobial Activity

Mohan's (2002) work on the synthesis of condensed heterocyclic systems with bridgehead nitrogen atoms, including the synthesis of related thiazole and triazole compounds, provides insights into the antimicrobial activity of these compounds. This research can be extrapolated to understand the potential antimicrobial applications of the compound of interest (Mohan, 2002).

Antibacterial Activity

Uwabagira, Sarojini, and Poojary (2018) explore the antibacterial activity of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, providing a foundation for understanding the antibacterial properties of similar thiazole derivatives, including 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide (Uwabagira, Sarojini, & Poojary, 2018).

Aluminium(III) Detection

Lambert et al. (2000) delve into the use of phenyl-2-thiazoline fluorophores for aluminium(III) detection, which might shed light on the potential application of 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide in detecting specific metal ions or in other spectroscopic applications (Lambert et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, and P271, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS.BrH/c16-10-5-7-11(8-6-10)17-15-18-13(9-20-15)12-3-1-2-4-14(12)19;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOXYWFDAZGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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